molecular formula C5H10Cl2O B6235668 1-chloro-4-(chloromethoxy)butane CAS No. 3970-17-0

1-chloro-4-(chloromethoxy)butane

Cat. No. B6235668
CAS RN: 3970-17-0
M. Wt: 157
InChI Key:
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Description

1-chloro-4-(chloromethoxy)butane is a chemical compound with the molecular formula C5H10Cl2O . It has been used in the chloromethylation of benzene and alkylbenzenes .


Synthesis Analysis

The chloromethylation of benzene and alkylbenzenes was studied using 1,4-bis(chloromethoxy)butane and 1-chloro-4-chloromethoxybutane . The relative rate data of chloromethylations compared to benzene as well as isomer distributions were determined .


Molecular Structure Analysis

The molecular structure of 1-chloro-4-(chloromethoxy)butane consists of a butane backbone with a chlorine atom attached to the first carbon and a chloromethoxy group attached to the fourth carbon .


Chemical Reactions Analysis

The chloromethylation of benzene and alkylbenzenes was carried out using 1,4-bis(chloromethoxy)butane and 1-chloro-4-chloromethoxybutane . The mechanisms of the reactions were considered in view of the experimental data .


Physical And Chemical Properties Analysis

The molecular weight of 1-chloro-4-(chloromethoxy)butane is 122.593 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chloromethylation in Organic Synthesis

1-Chloro-4-(chloromethoxy)butane has been studied for its role in chloromethylation reactions. Olah, Beal, and Olah (1976) investigated its use in the chloromethylation of benzene and alkylbenzenes, providing insights into the mechanisms and preparative aspects of chloromethylations with this compound (Olah, Beal, & Olah, 1976).

Synthesis and Analysis

Wang Xiao-jun (2011) developed a method for synthesizing chloromethoxy butane (CMB) using butanol, paraformaldehyde, and dry hydrogen chloride. This study provides a detailed analysis of the product's composition and the optimal reaction conditions for achieving high yields (Wang Xiao-jun, 2011).

Application in Resin Modification

The use of 1,4-bis(chloromethoxy)butane as a chloromethylation reagent has been explored in the synthesis of chloromethylated phenolic resins, with Xu Qiu-ju (2010) examining the effects of various factors on the chloromethylation reaction and discussing the reaction mechanism (Xu Qiu-ju, 2010).

Application in Polymer Science

Shaffer, Antolin, and Percec (1987) synthesized the first examples of aromatic-aliphatic polyformals using 1,4-bis(chloromethoxy)butane, exploring the reactivity of the compound in polyetherification and its effects on polymer microstructure (Shaffer, Antolin, & Percec, 1987).

Environmental and Health Implications

Studies have examined the carcinogenic activity of compounds including 1,4-bis(chloromethoxy)butane, assessing their impact on health. Van Duuren, Goldschmidt, and Seidman (1975) evaluated the carcinogenicity of several alpha-chloro ethers in mice, contributing to the understanding of the potential health risks associated with these compounds (Van Duuren, Goldschmidt, & Seidman, 1975).

Safety and Hazards

1-chloro-4-(chloromethoxy)butane is classified as a flammable liquid and an aspiration hazard . It may be fatal if swallowed and enters airways . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

1-chloro-4-(chloromethoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRJVJZWDJDJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310863
Record name 1-chloro-4-(chloromethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3970-17-0
Record name NSC233055
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-(chloromethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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